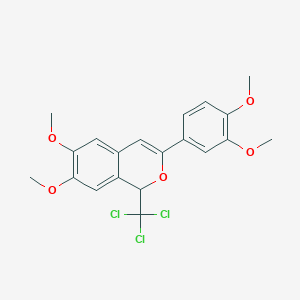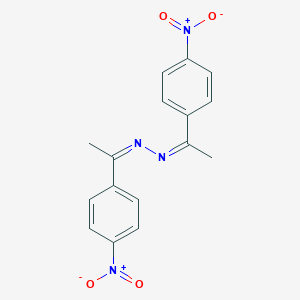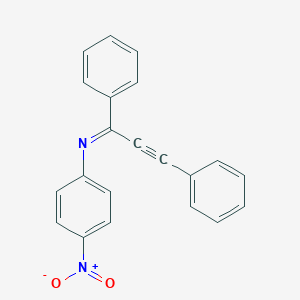![molecular formula C20H19NO3 B274386 3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are man-made compounds that are designed to mimic the effects of natural cannabinoids such as THC, the active ingredient in marijuana. MMB-FUBINACA is one of the most potent synthetic cannabinoids available, and its use has been associated with a range of adverse effects, including psychosis, seizures, and even death.
Wirkmechanismus
MMB-FUBINACA acts on the same receptors in the brain as natural cannabinoids such as THC. Specifically, it binds to CB1 receptors, which are primarily located in the brain and central nervous system. This binding leads to a range of effects, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to impair cognitive function and memory. In humans, MMB-FUBINACA use has been associated with a range of adverse effects, including psychosis, seizures, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
MMB-FUBINACA has several advantages and limitations for use in lab experiments. Its potent psychoactive effects make it a useful tool for investigating the effects of cannabinoids on the brain and behavior. However, its potential for abuse and associated adverse effects make it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for research on MMB-FUBINACA. One area of interest is the potential therapeutic applications of synthetic cannabinoids. Researchers are investigating the use of these compounds for the treatment of a range of conditions, including pain, anxiety, and epilepsy. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Finally, researchers are investigating the long-term effects of synthetic cannabinoid use on the brain and behavior, as well as the potential for addiction and withdrawal.
Synthesemethoden
The synthesis of MMB-FUBINACA is a complex process that involves several steps. The starting material for the synthesis is 2,5-dihydroxybenzoic acid, which is converted into 3-(5-bromofuran-2-yl)benzoic acid through a series of chemical reactions. The bromine atom on the furan ring is then substituted with a methylbenzylamino group using a palladium-catalyzed coupling reaction. Finally, the resulting compound is deprotected to yield MMB-FUBINACA.
Wissenschaftliche Forschungsanwendungen
MMB-FUBINACA has been the subject of extensive scientific research due to its potent psychoactive effects and potential for abuse. Researchers have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H19NO3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-[5-[[(4-methylphenyl)methylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c1-14-5-7-15(8-6-14)12-21-13-18-9-10-19(24-18)16-3-2-4-17(11-16)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
MNHXOZOJXUHQTR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)



![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)



![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)